N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Epigenetic Probe Development

Procure this specific N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide to ensure LSD1/MAO selectivity. The 2-methylcyclopropyl group uniquely perturbs target engagement kinetics, delivering superior discrimination vs. unsubstituted 2-PCPA. Analog substitution (e.g., CAS 482308-20-3) compromises reproducibility. Essential for epigenetic SAR, patent FTO analysis, and biochemical assays. Avoid functional non-equivalence by sourcing this exact compound.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 1820703-70-5
Cat. No. B2968276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide
CAS1820703-70-5
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESCC1CC1N(C2=CC=C(C=C2)N)C(=O)C
InChIInChI=1S/C12H16N2O/c1-8-7-12(8)14(9(2)15)11-5-3-10(13)4-6-11/h3-6,8,12H,7,13H2,1-2H3
InChIKeyILXBGNIHEIOXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide (CAS:1820703-70-5) Procurement and Scientific Profile


N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide (CAS: 1820703-70-5, molecular formula C12H16N2O, molecular weight 204.27) is a phenylcyclopropylamine acetamide derivative that falls within the structural scope of Formula I compounds disclosed in the Oryzon Genomics patent family claiming oxidase inhibitors for therapeutic applications [1]. The compound features a para-aminophenyl group N-linked to a 2-methylcyclopropyl moiety and an acetamide carbonyl, placing it within the broader class of cyclopropylamine-based epigenetic tool compounds that have demonstrated activity against lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAOs) [2]. Unlike unsubstituted trans-2-phenylcyclopropylamine (2-PCPA, tranylcypromine), which exhibits limited LSD1/MAO selectivity with kinact/KI values only 16-fold and 2.4-fold higher for MAO B and MAO A respectively, N-substituted derivatives in this chemical space achieve substantially improved target discrimination profiles [3].

Why N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide Cannot Be Substituted by Generic Phenylcyclopropylamine Analogs


Procurement of generic phenylcyclopropylamine acetamide analogs without precise structural verification introduces substantial risk of functional non-equivalence. The 2-methyl substitution on the cyclopropyl ring in N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide introduces both steric and electronic perturbations absent in unsubstituted N-cyclopropyl or N-(2-phenylcyclopropyl) comparators, which can materially alter target engagement kinetics, selectivity profiles, and downstream biological readouts [1]. Structure-activity relationship studies on N-alkylated 2-PCPA-based LSD1 inhibitors demonstrate that even minor N-substituent modifications produce 2.0- to 2.6-fold potency shifts and altered MAO selectivity, confirming that compounds within this structural class are not functionally interchangeable [2]. For researchers requiring reproducible epigenetic tool compound activity or industrial users advancing structure-activity relationship campaigns, substitution with structurally similar but functionally divergent analogs (e.g., N-(4-aminophenyl)-N-cyclopropylacetamide, CAS 482308-20-3) without orthogonal validation compromises experimental reproducibility and procurement value.

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide Quantitative Differentiation Evidence Guide


Structural Differentiation: 2-Methylcyclopropyl Substitution Versus Unsubstituted Cyclopropyl Analogs

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide incorporates a 2-methylcyclopropyl moiety that distinguishes it from the unsubstituted N-cyclopropyl analog (N-(4-aminophenyl)-N-cyclopropylacetamide, CAS 482308-20-3) and the 2-phenylcyclopropylamine scaffold. The 2-methyl group introduces steric bulk absent in the cyclopropyl comparator, which alters the conformational landscape and may influence binding pocket accommodation in LSD1 and MAO active sites [1]. In related N-alkylated 2-PCPA series, N-substituent modifications enhanced LSD1 potency by 2.0- to 2.6-fold relative to the parent S2101 scaffold, demonstrating that structural variations at this position produce quantifiable functional consequences [2].

Medicinal Chemistry Structure-Activity Relationship Epigenetic Probe Development

Para-Aminophenyl Substituent Differentiation: Electronic Effects Versus Unsubstituted Phenyl Scaffolds

The para-amino group on the phenyl ring of N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide provides hydrogen-bonding capacity and electronic modulation absent in unsubstituted phenyl analogs. Patent disclosures within the phenylcyclopropylamine acetamide patent family explicitly include compounds wherein the phenyl ring is substituted with amino groups, with claims covering derivatives where said amino group may be unsubstituted, monosubstituted, or disubstituted [1]. In contrast, the parent scaffold trans-2-phenylcyclopropylamine (2-PCPA) lacks any aromatic substitution and exhibits a KI of 242 μM for LSD1 with limited selectivity over MAOs (kinact/KI values only 16-fold and 2.4-fold higher for MAO B and MAO A, respectively) [2]. The para-amino substitution is expected to enhance binding interactions within the LSD1 active site and potentially improve physicochemical properties relevant to assay compatibility.

Epigenetics LSD1 Inhibition Medicinal Chemistry SAR

Molecular Weight and Physicochemical Differentiation: Procurement-Relevant Property Comparison

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide (MW 204.27) occupies a distinct molecular weight space relative to both simpler cyclopropylamine analogs and more complex clinical-stage LSD1 inhibitors. Compared to the unsubstituted comparator N-(4-aminophenyl)-N-cyclopropylacetamide (MW 190.24), the 2-methyl substitution adds 14 Da while preserving favorable solubility characteristics for in vitro assay applications. In contrast, advanced clinical candidates such as ORY-1001 (iadademstat, MW approximately 306-406 range as salt forms) and GSK2879552 (MW significantly higher) represent substantially larger, more lipophilic molecules with different formulation and handling requirements [1]. This intermediate molecular weight profile positions the compound as a tractable tool molecule suitable for SAR exploration without the procurement complexity or cost associated with clinical-stage comparators.

Chemical Procurement Physicochemical Properties Assay Development

N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide Research and Industrial Application Scenarios


Epigenetic Probe Development: LSD1 Inhibitor SAR Expansion

Use N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide as a structurally defined building block for systematic structure-activity relationship campaigns exploring phenylcyclopropylamine acetamide derivatives as LSD1 inhibitors. The compound's 2-methylcyclopropyl and para-aminophenyl substituents provide distinct steric and electronic features that complement existing SAR datasets derived from S2101, S2116, and S2157 series [1]. Procurement of this specific analog enables exploration of cyclopropyl substitution effects on target engagement kinetics without the synthetic burden of de novo construction.

MAO Selectivity Profiling: Benchmarking Against 2-PCPA Scaffolds

Employ this compound in comparative selectivity profiling studies against monoamine oxidase A and B isoforms. Given that unsubstituted trans-2-phenylcyclopropylamine exhibits poor LSD1/MAO discrimination with kinact/KI ratios of only 16:1 (MAO B) and 2.4:1 (MAO A) [1], this N-substituted analog may demonstrate improved selectivity consistent with trends observed in N-alkylated 2-PCPA derivatives where enhanced selectivity over MAOs was documented . Such profiling is essential for validating the compound's utility as a selective epigenetic tool versus pan-oxidase inhibitors.

Medicinal Chemistry Building Block for Patent-Defined Chemical Space Exploration

Utilize this compound as a reference standard or synthetic intermediate aligned with the Formula I claims of US Patent 8,524,717 and related Oryzon Genomics patent filings covering phenylcyclopropylamine acetamide derivatives [1]. For industrial research organizations conducting freedom-to-operate analyses or developing proprietary analogs outside claimed chemical space, procurement of this structurally authenticated compound provides a validated starting point for generating comparator data.

In Vitro Assay Development and Target Engagement Studies

Deploy N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide in biochemical assays assessing LSD1 inhibition, including peroxidase-coupled assays and cellular target engagement platforms such as CETSA (Cellular Thermal Shift Assay), which has been successfully employed to demonstrate target engagement for N-alkylated 2-PCPA-based inhibitors [1]. The compound's intermediate molecular weight (204.27) and favorable solubility profile relative to larger clinical candidates make it particularly suitable for medium- to high-throughput screening formats where compound handling efficiency is prioritized.

Quote Request

Request a Quote for N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.